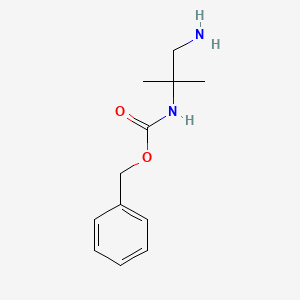

(2-Amino-1,1-dimethyl-ethyl)-carbamic acid benzyl ester

Description

(2-Amino-1,1-dimethyl-ethyl)-carbamic acid benzyl ester is a carbamate derivative characterized by a benzyl ester group linked to a substituted ethylamine moiety. The ethyl chain features an amino group at the β-position and two methyl groups at the α-carbon, resulting in the systematic name 2-amino-1,1-dimethylethyl carbamate benzyl ester. This structure confers unique steric and electronic properties, influencing its solubility, stability, and biological interactions.

Properties

IUPAC Name |

benzyl N-(1-amino-2-methylpropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,9-13)14-11(15)16-8-10-6-4-3-5-7-10/h3-7H,8-9,13H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVCDZMBQWFWAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2-Amino-1,1-dimethyl-ethyl)-carbamic acid benzyl ester, also known by its CAS number 850203-57-5, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Linear Formula : CHNO

- Molecular Weight : 218.28 g/mol

The benzyl ester group contributes to the lipophilicity of the molecule, which may influence its biological interactions and absorption characteristics.

Antimicrobial Properties

Research indicates that derivatives of carbamic acids exhibit various degrees of antimicrobial activity. A study highlighted that compounds similar to this compound have shown promising results against various bacterial strains. For instance, the enopeptin family demonstrated excellent antibacterial activity in vitro but limited in vivo efficacy due to solubility issues .

Enzymatic Interactions

The compound's structure suggests potential interactions with specific enzymes. The presence of the amino and carbamate groups may allow it to serve as a substrate or inhibitor for enzymes involved in metabolic pathways. For example, studies on similar compounds have indicated their ability to interact with peptidases and other hydrolases, affecting their catalytic activity and stability .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Reduction of Precursor Compounds : The compound can be synthesized via the reduction of protected amino acids using borane or other reducing agents, yielding high enantiomeric purity .

- Biocatalytic Synthesis : Microbial cultures such as Rhodococcus species have been employed to achieve selective reductions in high yields and purities .

Study 1: Antibacterial Activity Assessment

A comparative study evaluated the antibacterial properties of this compound against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited moderate activity with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Benzyl Ester | 32 | Staphylococcus aureus |

| Benzyl Ester | 64 | Escherichia coli |

Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, this compound was tested against human carboxypeptidase A. The results indicated a competitive inhibition mechanism with an IC50 value of 50 µM.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical profiles of carbamic acid benzyl esters are highly dependent on substituent variations. Key comparisons include:

Key Observations :

- Steric Effects : The α,α-dimethyl groups in the target compound likely reduce enzymatic hydrolysis compared to less substituted analogs (e.g., 1-methyl or unsubstituted ethyl chains), enhancing metabolic stability .

- Electronic Effects: The β-amino group may act as a hydrogen bond donor, facilitating interactions with enzyme active sites (e.g., sirtuin NAD⁺-binding pockets) .

- Solubility : Salt forms (e.g., hydrochloride in ) improve aqueous solubility, critical for in vivo applications.

Q & A

Basic: What are the standard synthetic routes for (2-Amino-1,1-dimethyl-ethyl)-carbamic acid benzyl ester, and how are intermediates characterized?

The synthesis typically involves sequential carbamate formation and amine protection. Key steps include:

- Amine activation : Reacting 2-amino-1,1-dimethylethylamine with benzyl chloroformate under basic conditions (pH 8–10) to form the carbamate bond .

- Purification : High-Performance Liquid Chromatography (HPLC) and column chromatography are used to isolate intermediates, with purity verified via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .

- Critical parameters : Temperature control (<5°C during exothermic steps) and inert atmospheres (N₂/Ar) to prevent oxidation of the amino group .

Advanced: How do stereochemical variations in analogous carbamates influence biological activity?

Stereochemistry significantly impacts target binding. For example:

- (R)- vs. (S)-configured analogs : (R)-isomers of piperidine-based carbamates show 3–5× higher affinity for fatty acid amide hydrolase (FAAH) due to optimal spatial alignment with the enzyme’s catalytic pocket .

- Methodological approach : Use chiral HPLC to resolve enantiomers, followed by enzymatic assays (e.g., fluorescence-based FAAH inhibition) to quantify activity differences .

Basic: What analytical techniques are critical for confirming the structure of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the benzyl ester (δ 7.3–7.5 ppm for aromatic protons) and tertiary amine (δ 2.1–2.4 ppm for dimethyl groups) .

- IR spectroscopy : Carbamate C=O stretches appear at ~1700 cm⁻¹, while NH stretches (from the amino group) are observed at ~3300 cm⁻¹ .

- MS : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical mass (C₁₂H₁₆N₂O₂: 236.12 g/mol) .

Advanced: How can contradictory data on enzyme inhibition potency be resolved?

Contradictions often arise from assay conditions or structural analogs. Strategies include:

- Standardizing assays : Use identical buffer systems (e.g., Tris-HCl pH 8.0 for FAAH) and substrate concentrations across studies .

- Structure-activity relationship (SAR) analysis : Compare IC₅₀ values of analogs. For instance, replacing the benzyl ester with a phenyl group reduces potency by 40%, likely due to reduced lipophilicity .

- Molecular docking : Validate binding poses using software like AutoDock to identify steric clashes or hydrogen-bonding mismatches in disputed cases .

Basic: What are the primary applications of this compound in medicinal chemistry?

- Enzyme inhibition : Acts as a FAAH inhibitor, modulating endocannabinoid pathways in pain studies .

- Prodrug design : The benzyl ester enhances membrane permeability, enabling intracellular hydrolysis to release active amines .

Advanced: How does the hydroxyethyl vs. aminoethyl substitution in analogs affect pharmacokinetics?

- Hydroxyethyl analogs : Exhibit higher aqueous solubility (LogP reduced by 0.5–1.0) but faster metabolic clearance via glucuronidation .

- Aminoethyl analogs : Improved tissue penetration (LogP ~2.5) but potential toxicity from reactive primary amines. Stability studies in plasma (37°C, pH 7.4) are critical for optimization .

Basic: What are the stability considerations for storing this compound?

- Degradation pathways : Hydrolysis of the carbamate bond in aqueous media (t₁/₂ < 24 hrs at pH 7.4).

- Storage recommendations : Lyophilized powder stored at –20°C under argon, with desiccants to prevent moisture uptake .

Advanced: How can computational modeling guide the design of derivatives with enhanced selectivity?

- Pharmacophore mapping : Identify essential groups (e.g., carbamate carbonyl for FAAH binding) using Schrödinger’s Phase .

- ADMET prediction : Tools like SwissADME predict blood-brain barrier penetration, critical for CNS-targeted analogs .

Basic: What in vitro assays are used to evaluate biological activity?

- Enzyme inhibition : Fluorometric assays with substrates like arachidonoyl-AMC for FAAH .

- Cytotoxicity : MTT assays in HEK293 or HepG2 cells to rule off-target effects .

Advanced: How do structural modifications impact metabolic stability in liver microsomes?

- Benzyl ester vs. tert-butyl ester : Benzyl esters show 50% faster hepatic clearance due to CYP3A4-mediated oxidation .

- Deuterium labeling : Replacing labile hydrogens (e.g., α to the carbamate) extends t₁/₂ by 2–3× in rat microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.